Retosiban

Oxytocin Receptor Binding Receptor Affinity Tocolytics

Peptide-based OTR antagonists like atosiban confound myometrial contractility assays through partial agonist activity and prostaglandin release artifacts. Retosiban provides clean, functionally selective oxytocin receptor antagonism (Ki = 0.65 nM) with zero detectable agonist activity. • No OTR-Gαi coupling stimulation-eliminates off-target signaling artifacts inherent to atosiban • >50% oral bioavailability supports chronic dosing studies without repeated IV infusion • Phase II-validated efficacy: 8.2-day mean increase in time to delivery vs. placebo Supplied ≥98% purity (HPLC). Certificate of analysis available with every shipment.

Molecular Formula C27H34N4O5
Molecular Weight 494.6 g/mol
CAS No. 820957-38-8
Cat. No. B1680553
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRetosiban
CAS820957-38-8
Synonyms(3R,6R)-3-Indan-2-yl-1-((1R)-1-(2-methyl-1,3-oxazol-4-yl)-2-morpholin-4-yl-2-oxoethyl)-6-((1S)-1-methylpropyl)-2,5-piperazinedione
GSK221149A
retosiban
Molecular FormulaC27H34N4O5
Molecular Weight494.6 g/mol
Structural Identifiers
SMILESCCC(C)C1C(=O)NC(C(=O)N1C(C2=COC(=N2)C)C(=O)N3CCOCC3)C4CC5=CC=CC=C5C4
InChIInChI=1S/C27H34N4O5/c1-4-16(2)23-25(32)29-22(20-13-18-7-5-6-8-19(18)14-20)26(33)31(23)24(21-15-36-17(3)28-21)27(34)30-9-11-35-12-10-30/h5-8,15-16,20,22-24H,4,9-14H2,1-3H3,(H,29,32)/t16-,22+,23+,24+/m0/s1
InChIKeyPLVGDGRBPMVYPB-FDUHJNRSSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Retosiban: Selective Oxytocin Receptor Antagonist


Retosiban (GSK221149A) is a small-molecule, orally bioavailable oxytocin receptor (OTR) antagonist developed by GlaxoSmithKline [1]. It is a non-peptide 2,5-diketopiperazine derivative that exhibits sub-nanomolar affinity for the human oxytocin receptor (Ki = 0.65 nM) [2]. Unlike first-generation peptide-based antagonists such as atosiban, retosiban demonstrates functionally selective inhibition of OTR signaling pathways and lacks detectable agonist activity at therapeutic concentrations [3]. Retosiban has advanced to Phase III clinical evaluation for the management of spontaneous preterm labor [1].

Non-peptide OTR probe
Functionally selective antagonist for signaling pathway studies
Orally bioavailable
Supports non-invasive chronic dosing in vivo research models
High-affinity OTR binding
Target engagement in myometrial and uterine contractility assays

Why Retosiban Cannot Be Substituted


Although atosiban, barusiban, and epelsiban all target the oxytocin receptor, their divergent pharmacological profiles preclude simple substitution. Atosiban, a mixed oxytocin-vasopressin antagonist, exhibits partial agonist activity at micromolar concentrations, stimulating prostaglandin E2 and F2α production—a property absent in retosiban [1]. Epelsiban, while structurally related to retosiban, demonstrates >31,000-fold selectivity over vasopressin receptors compared to retosiban's >1,400-fold, indicating different off-target interaction potential [2]. Barusiban, a peptide antagonist, displays a longer duration of action (>13–15 hours) but lacks the oral bioavailability that distinguishes retosiban [3]. These mechanistic and pharmacokinetic differences mean that experimental outcomes obtained with one OTR antagonist cannot be reliably extrapolated to another without empirical validation.

Atosiban partial agonism
May stimulate prostaglandin pathways, complicating contractility endpoint interpretation
Epelsiban selectivity profile
Vasopressin receptor interaction profile differs, altering off-target assessment context
Barusiban administration route
Lacks oral bioavailability, restricting non-invasive in vivo research protocols

Retosiban: Head-to-Head Evidence


OTR Affinity Advantage Over Atosiban

Retosiban exhibits sub-nanomolar binding affinity for the human oxytocin receptor (Ki = 0.65 nM), which translates to >15-fold higher potency compared to the marketed peptide OTR antagonist atosiban at the same receptor [1]. This potency advantage is attributable to retosiban's non-peptide 2,5-diketopiperazine scaffold, which confers enhanced target engagement.

OTR Binding Affinity
Head-to-head
Ki 0.65 nM vs atosiban ~10 nM (>15-fold)
Supports target engagement interpretation
In vitro radioligand binding assay
Oxytocin Receptor Binding Receptor Affinity Tocolytics

Lack of Prostaglandin Agonist Activity

In human myometrial smooth muscle, atosiban at micromolar concentrations stimulates cyclo-oxygenase 2 (COX-2) activity and the subsequent production of prostaglandin E2 (PGE2) and prostaglandin F2α (PGF2α) [1]. This agonist activity is absent in retosiban-treated tissues under identical experimental conditions [1]. Additionally, oxytocin and atosiban—but not retosiban—inhibit forskolin-stimulated cAMP production and stimulate ERK1/2 phosphorylation [1].

Prostaglandin Agonist Activity
Head-to-head
Retosiban: no PGE2/PGF2α stimulation; Atosiban: stimulates production
Eliminates agonist-mediated confounding in contractility assays
Human myometrial explants
Functional Selectivity Biased Signaling Myometrial Pharmacology

OTR Selectivity Over Vasopressin Receptors

Retosiban demonstrates >1,400-fold selectivity for the human oxytocin receptor over the closely related vasopressin receptor subtypes V1a, V2, and V1b [1]. In contrast, atosiban is a mixed oxytocin-vasopressin antagonist with significantly lower selectivity [2]. While epelsiban exhibits even higher selectivity (>31,000-fold) [3], retosiban's selectivity profile positions it as an intermediate between low-selectivity peptide antagonists and ultra-selective second-generation compounds, offering a distinct pharmacological fingerprint.

Vasopressin Receptor Selectivity
Context-dependent
Retosiban >1,400-fold; Atosiban mixed; Epelsiban >31,000-fold
Informs off-target interaction profiling
Recombinant receptor binding assays
Receptor Selectivity Vasopressin Receptors Off-Target Profiling

Oral Bioavailability and CYP450 Profile

Retosiban is orally bioavailable with >50% oral bioavailability demonstrated in rat and dog models, a property absent in peptide-based OTR antagonists such as atosiban and barusiban which require intravenous administration [1]. Retosiban exhibits no significant inhibition of CYP450 enzymes (IC50 > 100 µM) [1], whereas atosiban, due to its peptide nature, has different metabolic and drug-drug interaction considerations.

Oral Bioavailability & CYP
Class-level
Bioavailability >50% (rat, dog); CYP IC50 >100 µM
Supports non-invasive in vivo dosing research
Rat and dog PK; in vitro CYP assays
Oral Bioavailability Pharmacokinetics Drug Metabolism

Phase II Clinical Efficacy in Preterm Labor

In a multicenter, randomized, double-blind, placebo-controlled Phase II trial, intravenous retosiban administered for 48 hours increased mean days to delivery by 8.2 days relative to placebo (95% CI: 2.7–13.7) in women with spontaneous preterm labor [1]. Uterine quiescence at 5–6 hours was achieved in 62% of retosiban-treated subjects compared to 41% of placebo-treated subjects (RR 1.53) [1]. The incidence of preterm birth in the retosiban group was 18.7% [1].

Phase II Preterm Labor Endpoint
Trial context
+8.2 days to delivery (95% CI 2.7–13.7); uterine quiescence 62% vs 41%
Reported endpoint response in placebo-controlled trial
Phase II RCT; 48h IV infusion
Clinical Efficacy Preterm Labor Tocolysis

Inhibition of Spontaneous Uterine Contractions

In human myometrial smooth muscle, retosiban antagonism of oxytocin action is potent, rapid, and reversible [1]. Retosiban also inhibits basal production of inositol 1,4,5-trisphosphate (IP3) in the absence of oxytocin, a property not shared by atosiban [1]. Retosiban does not couple OTR to Gαi G-proteins, whereas both oxytocin and atosiban stimulate this coupling [1], indicating distinct signaling pathway modulation.

OTR-Gαi Coupling Profile
Head-to-head
Retosiban: no Gαi coupling; Oxytocin & atosiban: stimulate Gαi coupling
Distinct signaling pathway modulation context
Ex vivo G-protein coupling assays
Uterine Contractility Ex Vivo Pharmacology Myometrial Function

Retosiban: Optimal Application Scenarios


Pure OTR Antagonism for In Vitro Studies

In human myometrial smooth muscle assays where atosiban's partial agonist activity (prostaglandin stimulation) would confound interpretation, retosiban is the preferred OTR antagonist. Its functional selectivity ensures that observed inhibition of contractility or signaling is attributable solely to OTR antagonism without the off-target signaling artifacts associated with peptide-based antagonists [1].

Oral Dosing for In Vivo Tocolysis Studies

For chronic dosing studies in rodent or non-rodent preterm labor models where repeated intravenous administration is impractical, retosiban's >50% oral bioavailability provides a clear advantage over peptide antagonists (atosiban, barusiban) that require IV infusion [1]. This enables long-term efficacy and safety studies with minimally invasive administration.

OTR Signaling and Biased Agonism Studies

Retosiban's failure to stimulate OTR-Gαi coupling, in contrast to both oxytocin and atosiban, makes it a valuable reference compound for studies investigating biased signaling at the oxytocin receptor [1]. Researchers comparing retosiban with atosiban or epelsiban can probe the functional consequences of differential G-protein engagement.

Translational Research: Clinical Benchmarking

Given retosiban's Phase II clinical data demonstrating an 8.2-day mean increase in time to delivery versus placebo, it serves as an evidence-backed positive control for translational studies evaluating novel tocolytic agents in animal models or ex vivo human tissue assays [1].

Application
Selection Property
Validation Focus
In vitro myometrial contractility studies
Functionally selective OTR antagonism without prostaglandin stimulation
Contractility endpoint interpretation
Oral in vivo dosing studies
Oral bioavailability for chronic research models
Exposure-model validation
OTR biased signaling research
Differential G-protein coupling profile
Pathway-specific signaling endpoint review
Preterm labor translational research
Trial-derived endpoint benchmarking
Tocolytic model-response interpretation

Technical Documentation Hub

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36 linked technical documents
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